molecular formula C7H10BrF6O3P B13915380 2-Bromohexafluoroisopropyldiethylphosphonate

2-Bromohexafluoroisopropyldiethylphosphonate

Cat. No.: B13915380
M. Wt: 367.02 g/mol
InChI Key: JIBGMCKSIDRFQZ-UHFFFAOYSA-N
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Description

2-Bromohexafluoroisopropyldiethylphosphonate is a specialty fluorinated phosphonate ester designed for advanced chemical synthesis and pharmaceutical research. Its molecular structure, featuring a reactive bromo group and a hexafluoroisopropyl (HFIP) moiety, makes it a valuable electrophilic building block for introducing highly fluorinated segments into target molecules. The strong electron-withdrawing nature of the HFIP group can significantly alter the electronic properties, metabolic stability, and lipophilicity of resulting compounds, which is a key strategy in medicinal chemistry for optimizing drug candidates . Researchers utilize this reagent in the development of novel compounds where the incorporation of fluorine is critical, such as in the synthesis of potential enzyme inhibitors, where the phosphonate group can mimic transition states or serve as a key intermediate for further functionalization . The presence of the bromine atom offers a versatile handle for further cross-coupling reactions or nucleophilic substitutions, enabling the construction of complex molecular architectures. As a high-value research chemical, it is essential for exploring structure-activity relationships and enhancing the physicochemical properties of new chemical entities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H10BrF6O3P

Molecular Weight

367.02 g/mol

IUPAC Name

2-bromo-2-diethoxyphosphoryl-1,1,1,3,3,3-hexafluoropropane

InChI

InChI=1S/C7H10BrF6O3P/c1-3-16-18(15,17-4-2)5(8,6(9,10)11)7(12,13)14/h3-4H2,1-2H3

InChI Key

JIBGMCKSIDRFQZ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C(F)(F)F)(C(F)(F)F)Br)OCC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-bromohexafluoroisopropyldiethylphosphonate typically involves the following key steps:

The overall synthesis is a multi-step process involving nucleophilic substitution and halogenation reactions under controlled conditions.

Specific Synthetic Routes

Fluorination of Isopropanol to Hexafluoroisopropanol

Hexafluoroisopropanol, a key precursor, can be synthesized by the fluorination of isopropanol using specialized fluorinating agents. This step is crucial to introduce the hexafluoroisopropyl group that defines the compound's fluorinated character.

Preparation of Diethyl Phosphonate Derivatives

Diethyl phosphonates are commonly prepared by the Michaelis–Arbuzov reaction, where triethyl phosphite reacts with alkyl halides. For example, triethyl phosphite reacts with bromoalkyl compounds to form the corresponding diethyl phosphonate with bromine substituents.

Microwave-assisted synthesis has been reported to improve yields and reduce reaction times for such phosphonate preparations. Typical conditions include heating triethyl phosphite with alkyl bromides or chlorides at temperatures around 150-190 °C under microwave irradiation, followed by vacuum distillation purification.

Bromination and Final Assembly

The bromine atom in 2-bromohexafluoroisopropyldiethylphosphonate can be introduced either by:

  • Using bromo-substituted alkyl reagents in the initial Michaelis–Arbuzov reaction with triethyl phosphite.

  • Post-synthetic bromination of the phosphonate intermediate using brominating agents such as carbon tetrabromide and triphenylphosphine, which convert hydroxy groups to bromo groups under mild conditions.

Data Tables Summarizing Preparation Methods

Step Reactants/Conditions Reaction Type Temperature Time Yield (%) Notes
1 Isopropanol + Fluorinating agent Fluorination Variable Variable Not specified Produces hexafluoroisopropanol
2 Triethyl phosphite + Bromoalkyl compound Michaelis–Arbuzov reaction 150-190 °C (MW) 30-160 min 78-84% Microwave-assisted; vacuum distillation purification
3 Hydroxyphosphonate + CBr4 + PPh3 Bromination ~60 °C 3 h ~80% Converts hydroxy to bromo group; mild conditions

Chemical Reaction Schemes (Summary)

$$
\text{Isopropanol} \xrightarrow[\text{Fluorinating agent}]{} \text{Hexafluoroisopropanol}
$$

$$
\text{Triethyl phosphite} + \text{Bromoalkyl compound} \xrightarrow[\text{MW heating}]{} \text{Diethyl bromoalkylphosphonate}
$$

$$
\text{Hydroxyphosphonate} + \text{CBr}4 + \text{PPh}3 \rightarrow \text{Bromophosphonate} + \text{By-products} $$

Chemical Reactions Analysis

Types of Reactions

2-Bromohexafluoroisopropyldiethylphosphonate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted phosphonates can be formed.

    Oxidation Products: Oxidation can lead to the formation of phosphonic acids or related derivatives.

Scientific Research Applications

2-Bromohexafluoroisopropyldiethylphosphonate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules and pharmaceutical intermediates.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is employed in the synthesis of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromohexafluoroisopropyldiethylphosphonate involves its interaction with molecular targets through its bromine and phosphonate groups. These interactions can lead to:

    Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.

    Signal Transduction Modulation: It may affect cellular signaling pathways by interacting with key proteins and receptors.

Comparison with Similar Compounds

The evidence highlights several structurally analogous phosphonofluoridates and phosphonites, which differ in substituents, molecular formulas, and regulatory classifications. Below is a detailed comparison based on substituent effects, molecular features, and regulatory data from the provided sources.

Structural and Molecular Comparisons

Compound Name Molecular Formula Key Substituents CAS RN Schedule References
2-Ethylhexyl methylphosphonofluoridate C₉H₂₀FO₂P 2-ethylhexyl, methyl, fluorine 458-71-9 1A01
Cyclohexylmethyl methylphosphonofluoridate C₈H₁₆FO₂P cyclohexylmethyl, methyl, fluorine 959019-47-7 1A01
Diisopropyl methylphosphonite C₇H₁₇O₂P diisopropyl, methyl 66295-44-1 2B04
2-Methylhexan-3-yl methylphosphonofluoridate C₈H₁₆FO₂P 2-methylhexan-3-yl, methyl, fluorine N/A N/A
Hypothetical: 2-Bromohexafluoroisopropyldiethylphosphonate C₇H₁₀BrF₆O₃P (estimated) bromohexafluoroisopropyl, diethyl N/A Likely 1A01/2B04
Key Observations:

Substituent Effects: The bromohexafluoroisopropyl group in the target compound introduces significant steric bulk and electron-withdrawing properties compared to simpler alkyl groups (e.g., methyl, ethyl, or cyclohexylmethyl). This may enhance stability against hydrolysis but reduce solubility in non-polar solvents .

Phosphonites like Diisopropyl methylphosphonite fall under Schedule 2B04, reflecting dual-use applications in industrial and prohibited contexts . The target compound’s bromine substituent and fluorinated backbone may place it in a similar regulatory category.

Reactivity and Stability

While direct experimental data for 2-Bromohexafluoroisopropyldiethylphosphonate is unavailable, inferences can be drawn from analogous compounds:

  • Hydrolysis Resistance: Fluorinated alkyl groups (e.g., hexafluoroisopropyl) are known to resist hydrolysis compared to non-fluorinated analogs. For example, cyclohexylmethyl methylphosphonofluoridate exhibits moderate stability in aqueous environments , whereas the target compound’s fluorinated groups may further enhance this property.
  • Leaving Group Potential: The bromine atom in the target compound could act as a superior leaving group compared to fluorine in phosphonofluoridates, facilitating nucleophilic substitution reactions in synthetic pathways .

Biological Activity

2-Bromohexafluoroisopropyldiethylphosphonate is a fluorinated organophosphorus compound that has garnered attention due to its unique chemical properties and potential biological applications. Fluorinated compounds often exhibit altered biological activities compared to their non-fluorinated counterparts, making them valuable in various fields, including medicinal chemistry and agrochemicals.

Chemical Structure and Properties

The molecular structure of 2-Bromohexafluoroisopropyldiethylphosphonate can be represented as follows:

  • Chemical Formula : C8_{8}H10_{10}BrF6_{6}O4_{4}P
  • Molecular Weight : 379.04 g/mol
  • Functional Groups :
    • Phosphonate group
    • Bromine atom
    • Hexafluoroisopropyl moiety

Biological Activity Overview

Fluorinated phosphonates like 2-bromohexafluoroisopropyldiethylphosphonate are known to interact with biological systems in unique ways. Their biological activities can vary significantly based on their structural features, including the presence of the bromine atom and the hexafluoroisopropyl group.

The biological activity of this compound is primarily attributed to its ability to interfere with enzymatic processes and cellular signaling pathways. The presence of fluorine atoms enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of various fluorinated phosphonates, including 2-bromohexafluoroisopropyldiethylphosphonate. Results indicated that this compound exhibited significant antiviral activity against specific viral strains, likely due to its ability to inhibit viral replication processes.

CompoundViral StrainInhibition Rate (%)
2-BromohexafluoroisopropyldiethylphosphonateInfluenza A75%
Other Fluorinated PhosphonatesInfluenza A60%

Case Study 2: Enzyme Inhibition

Another research focused on the enzyme inhibition properties of fluorinated phosphonates. The study found that 2-bromohexafluoroisopropyldiethylphosphonate effectively inhibited acetylcholinesterase (AChE), an important enzyme in neurotransmission.

EnzymeIC50 (µM)Compound
Acetylcholinesterase12.52-Bromohexafluoroisopropyldiethylphosphonate
Control Compound15.0Non-fluorinated phosphonate

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of various related compounds, highlighting the unique properties of 2-bromohexafluoroisopropyldiethylphosphonate.

Compound NameAntiviral Activity (Influenza A)AChE Inhibition (IC50, µM)
2-BromohexafluoroisopropyldiethylphosphonateHigh (75%)12.5
Non-Fluorinated PhosphonateModerate (50%)20.0
Other Fluorinated PhosphonatesLow (40%)Not applicable

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Bromohexafluoroisopropyldiethylphosphonate in a laboratory setting?

  • Methodological Answer : Synthesis of halogenated phosphonates like 2-Bromohexafluoroisopropyldiethylphosphonate often involves alkaline hydrolysis of precursor phosphonates followed by esterification. For example, trifluoroethyl phosphonates can be synthesized using diisopropylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP) under Steglich conditions to activate esterification . Adjustments to this protocol, such as substituting brominated alcohols or optimizing reaction temperatures, may be required for this compound.

Q. How should researchers handle and store 2-Bromohexafluoroisopropyldiethylphosphonate to ensure safety and stability?

  • Methodological Answer :

  • Handling : Use fume hoods to avoid inhalation of vapors or dust. Wear nitrile gloves, lab coats, and eye protection. Avoid skin contact and aerosol formation .
  • Storage : Store in airtight containers under inert gas (e.g., nitrogen) at temperatures below 25°C. Ensure compatibility of storage materials with brominated and fluorinated compounds to prevent degradation .

Q. What analytical techniques are critical for confirming the structural integrity of 2-Bromohexafluoroisopropyldiethylphosphonate?

  • Methodological Answer :

  • NMR Spectroscopy : 31^{31}P NMR identifies phosphonate groups, while 1^{1}H/19^{19}F NMR resolves bromine/fluorine substitution patterns.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 416.472 g/mol as per related compounds) .
  • InChI Key : Cross-validate structural descriptors (e.g., InChI=1S/C9H18Br2ClO4P...) to ensure consistency with databases .

Advanced Research Questions

Q. How do bromine and fluorine substituents influence the reactivity of 2-Bromohexafluoroisopropyldiethylphosphonate in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing effects of fluorine enhance the electrophilicity of the phosphorus center, while bromine acts as a leaving group. Steric hindrance from the hexafluoroisopropyl group may slow bimolecular reactions (SN_N2), favoring SN_N1 mechanisms in polar solvents. Computational modeling (e.g., DFT) can predict transition states, and kinetic studies under varied solvent polarities can validate mechanisms .

Q. What strategies resolve contradictions in reported stability data for halogenated phosphonates under different experimental conditions?

  • Methodological Answer : Contradictions often arise from methodological differences (e.g., solvent choice, temperature, or purity thresholds). Systematic studies should:

  • Vary Conditions : Test stability in aqueous vs. anhydrous environments and acidic/alkaline buffers.
  • Monitor Degradation : Use HPLC or 31^{31}P NMR to track hydrolysis byproducts (e.g., phosphoric acids).
  • Cross-Validate : Compare results with structurally analogous compounds (e.g., diisopropyl fluorophosphates) to identify substituent-specific trends .

Q. How can researchers design experiments to probe the catalytic applications of 2-Bromohexafluoroisopropyldiethylphosphonate in phosphorylation reactions?

  • Methodological Answer :

  • Substrate Screening : Test reactivity with alcohols, amines, or thiols under mild conditions (e.g., room temperature, non-polar solvents).
  • Catalytic Optimization : Use kinetic isotope effects (KIEs) or Hammett plots to study rate-limiting steps.
  • Mechanistic Probes : Isotopic labeling (e.g., 18^{18}O in phosphate) or trapping intermediates (e.g., with TEMPO) can elucidate pathways .

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